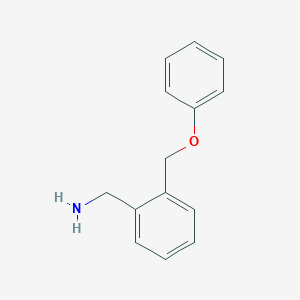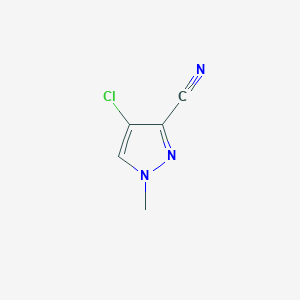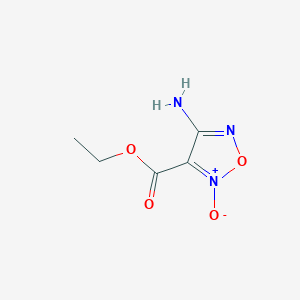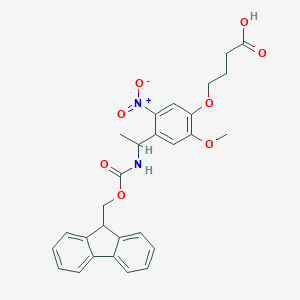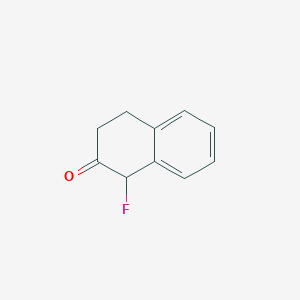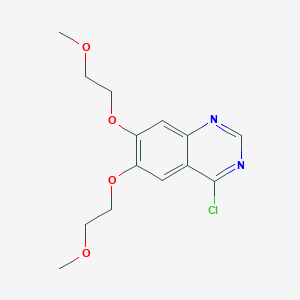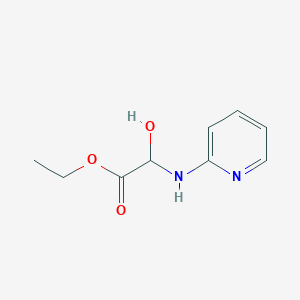
4-(1-甲基-1H-吡唑-5-基)苯甲醛
描述
Synthesis Analysis
Synthesis of related pyrazole compounds often involves condensation reactions under specific conditions. For example, microwave-induced synthesis has been utilized for creating related pyrazole derivatives efficiently in solvent-free conditions, showcasing modern techniques in compound formation (Karale et al., 2002). Additionally, palladium-catalyzed oxidative carbonylation has been applied to synthesize structurally similar compounds, demonstrating the diversity of synthetic methods available for pyrazole derivatives (Bacchi et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant insights. Compounds with the pyrazole moiety have been characterized using various spectroscopic methods, providing detailed information on the molecular conformation and interactions, such as hydrogen bonding and charge distribution, which are essential for understanding the compound's behavior and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives participate in diverse chemical reactions, reflecting their reactive nature. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions depending on the substituents and reaction conditions. The chemical properties are significantly influenced by the molecular structure, particularly the electron distribution and polarity within the molecule (Dzvinchuk, 2007).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of pyrazole derivatives, are crucial for their application in various fields. X-ray crystallography, thermal analysis, and solubility tests are commonly used to characterize these aspects. For example, studies have shown that pyrazole compounds can exhibit different crystalline forms and solubilities based on their molecular structure and substituents (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde and related compounds, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present and the overall molecular structure. These properties are crucial for the compound's applications in synthetic chemistry and its biological activity (Alizadeh et al., 2013).
科学研究应用
Use in Organic Synthesis
- Field : Organic Chemistry
- Application : “4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound used in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
- Results : The outcomes would also depend on the specific synthesis. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds .
Preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
- Field : Organic Chemistry
- Application : A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Method : The preparation involved the reaction of 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one (2 eq.) and arylaldehydes (1 eq.) . The catalyst was successfully reused for three times without significant decrement of its catalytic activity .
- Results : The products were obtained in high yields and short reaction times .
Use in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrazoles, which include “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Use in Antimicrobial Research
- Field : Pharmacology
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have shown antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Use in the Synthesis of Dipeptidylpeptidase 4 Inhibitors
- Field : Medicinal Chemistry
- Application : “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis. The compound is likely used as a building block or intermediate in the synthesis of these inhibitors .
Use in Agrochemistry
- Field : Agrochemistry
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in agrochemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Use in Coordination Chemistry
- Field : Coordination Chemistry
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in coordination chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
Use in Organometallic Chemistry
- Field : Organometallic Chemistry
- Application : Pyrazoles, including “4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, have a wide range of applications in organometallic chemistry .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes would also depend on the specific research. The compound is likely used as a building block or intermediate in the synthesis of more complex organic compounds with these activities .
安全和危害
属性
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVJHWXCUOBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443017 | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
CAS RN |
179055-28-8 | |
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
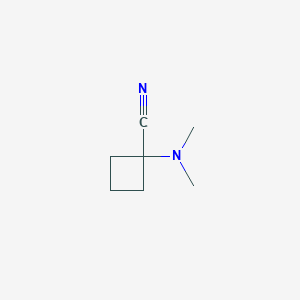
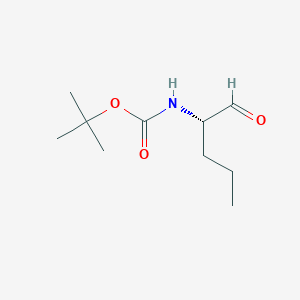
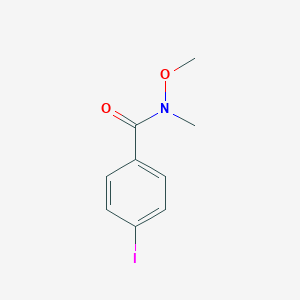
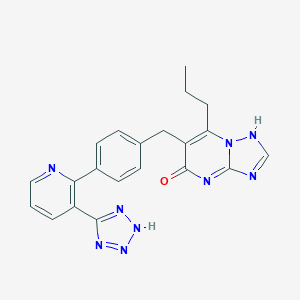
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
